An In-depth Technical Guide to the Solubility and Stability of (4-Chloro-2-methoxyphenyl)hydrazine and its Salts
An In-depth Technical Guide to the Solubility and Stability of (4-Chloro-2-methoxyphenyl)hydrazine and its Salts
This guide provides a comprehensive technical overview of the solubility and stability of (4-Chloro-2-methoxyphenyl)hydrazine and its primary salt, the hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data to support informed decision-making in the handling, formulation, and analytical development of this important chemical intermediate.
Introduction: The Role of (4-Chloro-2-methoxyphenyl)hydrazine in Synthesis
(4-Chloro-2-methoxyphenyl)hydrazine is a substituted arylhydrazine that serves as a key building block in the synthesis of a variety of more complex molecules. Its utility is most notably recognized in the preparation of heterocyclic compounds, such as pyrazoles. For instance, it is a known intermediate in the synthesis of compounds related to Pyraclostrobin, a widely used fungicide.[1] The reactivity of the hydrazine moiety, coupled with the electronic and steric influences of the chloro and methoxy substituents on the phenyl ring, makes it a versatile reagent in organic synthesis.
The compound is most commonly handled and stored as its hydrochloride salt, which generally offers improved stability over the free base. Understanding the solubility and stability of both the free base and its salts is paramount for its effective use in synthetic processes, ensuring optimal reaction conditions, and for the development of robust analytical methods.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of (4-Chloro-2-methoxyphenyl)hydrazine and its hydrochloride salt is essential for predicting their behavior in various solvent systems and under different experimental conditions.
| Property | (4-Chloro-2-methoxyphenyl)hydrazine Hydrochloride | Rationale and Significance |
| Molecular Formula | C7H10Cl2N2O | The molecular formula is crucial for determining the molecular weight and for elemental analysis. |
| Molecular Weight | 209.07 g/mol | Accurate molecular weight is fundamental for all stoichiometric calculations in synthesis and analysis. |
| Appearance | Grey solid[1] | The physical appearance can be a preliminary indicator of purity. |
| Solubility | Soluble in Methanol.[1] The related 4-chlorophenylhydrazine hydrochloride is soluble in water and methanol.[2][3][4] | Solubility dictates the choice of solvents for reactions, purification, and formulation. The hydrochloride salt form generally enhances aqueous solubility. |
| Storage | Sealed in a dry place at room temperature.[1] | Proper storage conditions are critical for maintaining the integrity and purity of the compound by minimizing degradation. |
Synthesis of (4-Chloro-2-methoxyphenyl)hydrazine Hydrochloride
The hydrochloride salt of (4-Chloro-2-methoxyphenyl)hydrazine is typically synthesized from 4-chloro-2-methoxyaniline via a diazotization reaction followed by reduction.[1]
Synthetic Pathway
Caption: Synthesis of (4-Chloro-2-methoxyphenyl)hydrazine HCl.
Step-by-Step Experimental Protocol
The following protocol is a representative procedure for the synthesis of (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride:[1]
-
Suspension Preparation: Suspend 4-chloro-2-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and acetic acid at 0°C.
-
Diazotization: Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise to the suspension while maintaining the temperature at 0°C.
-
Reduction: After the diazotization is complete, gradually warm the reaction mixture to 60°C and maintain this temperature for approximately 1.5 hours.
-
Tin (II) Chloride Addition: Cool the reaction solution back to 0°C and add a solution of stannous chloride (2.2 equivalents) in concentrated hydrochloric acid.
-
Precipitation and Isolation: Stir the reaction mixture for 30 minutes, during which the product precipitates.
-
Filtration and Drying: Collect the precipitate by filtration to afford (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride.
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and purification strategies. For (4-Chloro-2-methoxyphenyl)hydrazine, solubility is significantly affected by whether it is in its free base or salt form.
General Solubility
-
(4-Chloro-2-methoxyphenyl)hydrazine Hydrochloride: This salt form is reported to be soluble in methanol.[1] Generally, hydrochloride salts of organic bases exhibit increased solubility in polar protic solvents, including water and lower alcohols. The related compound, 4-chlorophenylhydrazine hydrochloride, is noted to be soluble in both water and methanol.[2][3][4]
-
(4-Chloro-2-methoxyphenyl)hydrazine (Free Base): The free base is expected to have lower solubility in aqueous media and higher solubility in non-polar organic solvents compared to its hydrochloride salt.
Factors Influencing Solubility
-
pH: The solubility of (4-Chloro-2-methoxyphenyl)hydrazine is highly dependent on the pH of the medium. In acidic conditions, the hydrazine moiety will be protonated, forming the more water-soluble hydrochloride salt. As the pH increases towards and beyond the pKa of the hydrazinium ion, the equilibrium will shift towards the less soluble free base.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be exploited during recrystallization for purification.
-
Solvent Polarity: The principle of "like dissolves like" applies. The polar hydrochloride salt will favor polar solvents, while the less polar free base will be more soluble in organic solvents of lower polarity.
Stability Assessment
Hydrazine derivatives are known to be susceptible to degradation, particularly through oxidation. A thorough understanding of the stability of (4-Chloro-2-methoxyphenyl)hydrazine and its salts is crucial for ensuring its quality and for the safety of its use.
Key Degradation Pathways
Hydrazines are generally prone to oxidative degradation. The presence of oxygen can lead to the formation of various degradation products, and this process can be accelerated by the presence of metal ions, such as copper (II).[5][6] The oxidation of hydrazines can be a complex process, potentially leading to the formation of hazardous impurities.[7][8]
Caption: Potential degradation pathways for (4-Chloro-2-methoxyphenyl)hydrazine.
Factors Affecting Stability
-
Oxygen: Hydrazine solutions are unstable in the presence of oxygen, particularly under neutral or alkaline conditions.[5] They are more stable under strongly acidic conditions or in the absence of oxygen.[5]
-
pH: As a general trend for hydrazines, stability is greater in acidic media. The protonated form is less susceptible to oxidation.
-
Light: Photodegradation can be a potential degradation pathway for aromatic compounds. Storage in light-resistant containers is advisable.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[9][10]
-
Presence of Metal Ions: Metal ions, particularly copper (II), can catalyze the oxidation of hydrazines.[5][6] Chelating agents may be considered to mitigate this effect in solution.
-
Incompatible Materials: Strong oxidizing agents are incompatible with hydrazine derivatives and can lead to vigorous or even explosive reactions.[11]
Storage Recommendations
Based on the known stability profile of hydrazines, the following storage conditions are recommended for (4-Chloro-2-methoxyphenyl)hydrazine and its salts:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Temperature: Store at room temperature, avoiding excessive heat.[1]
-
Container: Use well-sealed, light-resistant containers.
-
Purity: As impurities can sometimes catalyze degradation, using and storing high-purity material is recommended.
Analytical Methodologies
Robust analytical methods are essential for the quality control of (4-Chloro-2-methoxyphenyl)hydrazine, including purity assessment, quantification, and the detection of impurities and degradation products.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of substituted phenylhydrazines. A reverse-phase HPLC method can be developed for the separation and quantification of (4-Chloro-2-methoxyphenyl)hydrazine and its potential impurities, such as positional isomers.[2]
Typical HPLC Method Parameters:
-
Column: A C18 column is commonly used for the separation of moderately polar compounds.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Gradient elution may be necessary to resolve all components.
-
Detection: UV detection is suitable due to the aromatic nature of the molecule. The detection wavelength should be set at the absorbance maximum of the analyte.
Gas Chromatography (GC) can also be used, potentially with derivatization to improve volatility and thermal stability.[12][13][14]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a key tool for the structural elucidation and confirmation of the identity of (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride.[1]
-
UV-Visible Spectrophotometry: While not as selective as chromatographic methods, UV-Vis spectrophotometry can be used for quantification, often after a derivatization reaction to produce a colored product.[12][15]
Safety and Handling
(4-Chloro-2-methoxyphenyl)hydrazine and its salts should be handled with care, following appropriate laboratory safety procedures. As with many hydrazine derivatives, there is a potential for toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][17]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(4-Chloro-2-methoxyphenyl)hydrazine and its hydrochloride salt are valuable intermediates in organic synthesis. A comprehensive understanding of their solubility and stability is critical for their effective and safe use. The hydrochloride salt offers the advantage of increased stability and solubility in polar solvents. Care must be taken to protect the compound from oxygen, light, and high temperatures to prevent degradation. Robust analytical methods, such as HPLC, are essential for ensuring the quality and purity of this important building block.
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(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2018, December 2). (URL: [Link])
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